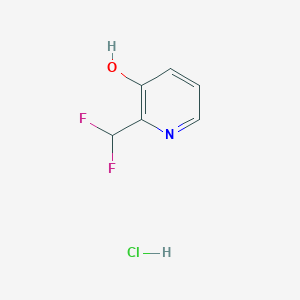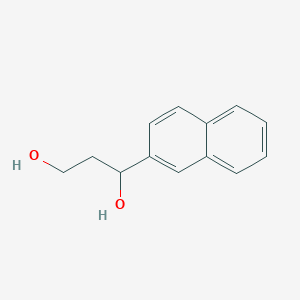
(S)-1-(2-Naphthyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Naphthyl)-1,3-propanediol is an organic compound characterized by the presence of a naphthyl group attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Naphthyl)-1,3-propanediol typically involves the use of 2-naphthyl-substituted precursors. One common method is the reduction of 2-acetylnaphthalene using reagents such as 2-naphthylmagnesium bromide or methyl-lithium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(S)-1-(2-Naphthyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
科学的研究の応用
(S)-1-(2-Naphthyl)-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2-Naphthyl)-1,3-propanediol involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the hydroxyl groups in the propanediol backbone can form hydrogen bonds, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Uniqueness
(S)-1-(2-Naphthyl)-1,3-propanediol is unique due to its specific stereochemistry and the presence of both a naphthyl group and a propanediol backbone. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-naphthalen-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C13H14O2/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13-15H,7-8H2 |
InChIキー |
WEXHGUQGWXJJKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



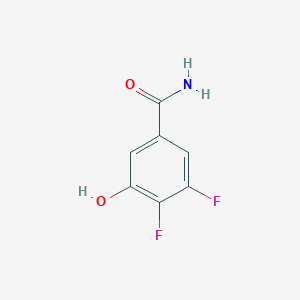
![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
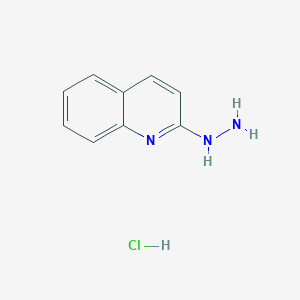
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)

![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
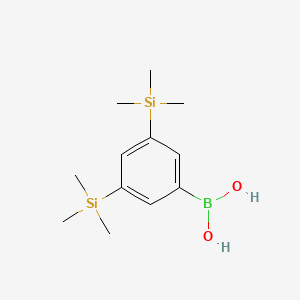
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
